molecular formula C14H16N4O5 B1338099 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine CAS No. 79364-50-4

3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine

Katalognummer: B1338099
CAS-Nummer: 79364-50-4
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: UBBXLRDTEYQAAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused to a phthalazine moiety, and a pentane chain with five hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Fusion with Phthalazine: The triazole ring is then fused with a phthalazine moiety through a series of condensation reactions. This step may require the use of strong acids or bases as catalysts.

    Attachment of the Pentane Chain: The pentane chain with five hydroxyl groups is introduced through a nucleophilic substitution reaction. This step may involve the use of protecting groups to ensure selective functionalization of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated synthesis platforms can also enhance the scalability and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halides, amines

Wissenschaftliche Forschungsanwendungen

3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The unique structure of the compound makes it suitable for use in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phthalazine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their activity. The pentane chain with hydroxyl groups can also participate in these interactions, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazole ring but are fused with a thiadiazine moiety instead of a phthalazine moiety.

    1,2,4-Triazolo[3,4-a]isoquinolines: These compounds have a similar triazole ring but are fused with an isoquinoline moiety instead of a phthalazine moiety.

    1,2,3-Triazoles: These compounds have a similar triazole ring but lack the fused phthalazine moiety and the pentane chain with hydroxyl groups.

Uniqueness

3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine is unique due to its combination of a triazole ring, a phthalazine moiety, and a pentane chain with five hydroxyl groups. This unique structure provides the compound with distinct chemical and biological properties, making it a valuable molecule for various scientific research applications.

Biologische Aktivität

3-(D-Glucopentitol-1-yl)-1,2,4-triazolo[3,4-a]phthalazine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N4O5
  • Molecular Weight : 320.30 g/mol
  • CAS Number : 79364-50-4

The compound features a triazolo-phthalazine structure that is known for various pharmacological activities, including anti-inflammatory and cytotoxic effects.

Antitumor Activity

Research has demonstrated that derivatives of triazolo-phthalazine compounds exhibit significant antitumor properties. A study assessed the cytotoxicity of synthesized triazolophthalazine analogues against nine human cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that many of these compounds had higher cytotoxicity than doxorubicin, a standard chemotherapy agent. The IC50 values ranged from 19.4 to 64.5 µM, showing promising potential for further development in cancer therapy .

Anti-inflammatory Properties

This compound has been identified as a novel anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases. This compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory disorders .

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

  • Topoisomerase Inhibition : The compound has shown inhibitory effects on topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is linked to its cytotoxic effects on cancer cells .
  • Cytokine Modulation : It alters the levels of cytokines such as TNF-alpha and IL-6, which are involved in inflammatory responses .

Study 1: Cytotoxicity Evaluation

A notable study evaluated the cytotoxic effects of various triazolo-phthalazine derivatives, including this compound. The findings revealed that this compound significantly inhibited cell proliferation in several cancer cell lines compared to controls. The study concluded that the introduction of the glucopentitol moiety enhanced the compound's solubility and bioavailability, contributing to its increased efficacy .

Study 2: Anti-inflammatory Effects in Animal Models

In a preclinical model of inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory markers in tissues treated with the compound .

Eigenschaften

IUPAC Name

1-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5/c19-6-9(20)10(21)11(22)12(23)14-17-16-13-8-4-2-1-3-7(8)5-15-18(13)14/h1-5,9-12,19-23H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBXLRDTEYQAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512559
Record name 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79364-50-4
Record name 1-C-[1,2,4]Triazolo[3,4-a]phthalazin-3-ylpentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.